2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide
Overview
Description
2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0702610 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : This compound has been utilized as a building block in the synthesis of thiazolo[3,2-a]pyrimidinone products. The synthesis involves the elimination of by-products like aniline or 2-aminobenzothiazole, demonstrating its utility in organic synthesis processes (Janardhan et al., 2014).
Biomedical Applications
- Potential Antiasthma Agents : Derivatives of this compound have been studied for their role as mediator release inhibitors, indicating potential applications in treating asthma (Medwid et al., 1990).
- Antioxidant Activity : Some derivatives have shown significant antioxidant activity, which could be beneficial in various pharmacological and nutraceutical applications (Dhakhda et al., 2021).
- Antibacterial and Antifungal Activities : Novel derivatives have been synthesized for their potential antibacterial and antifungal properties, indicating possible applications in treating infectious diseases (Ashok et al., 2007).
Therapeutic Effects
- Treatment of Japanese Encephalitis : A novel derivative has shown significant antiviral and antiapoptotic effects in vitro, suggesting its potential use in treating Japanese encephalitis (Ghosh et al., 2008).
Miscellaneous Applications
- Nonlinear Optical Properties : A study explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, indicating potential applications in the field of optoelectronics and high-tech applications (Hussain et al., 2020).
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-methylpyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-11-17(14-7-9-15(20)10-8-14)23-19(21-13)25-12-18(24)22-16-5-3-2-4-6-16/h2-11H,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIQSSVKBKSNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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